Bis(4-(Oxiran-2-ylmethyl)phenyl)methan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

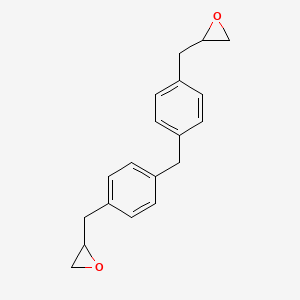

Bis(4-(oxiran-2-ylmethyl)phenyl)methane is an organic compound with the molecular formula C19H20O2. It is characterized by the presence of two oxirane (epoxy) groups attached to a central methylene bridge, flanked by phenyl rings. This compound is known for its applications in the synthesis of epoxy resins and other polymeric materials due to its reactive epoxy groups.

Wissenschaftliche Forschungsanwendungen

Bis(4-(oxiran-2-ylmethyl)phenyl)methane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of advanced epoxy resins and polymeric materials.

Biology: Employed in the development of biocompatible materials and drug delivery systems.

Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.

Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its excellent mechanical properties and chemical resistance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(oxiran-2-ylmethyl)phenyl)methane typically involves the reaction of Bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes dehydrochlorination to form the epoxy groups.

Industrial Production Methods: In an industrial setting, the production of Bis(4-(oxiran-2-ylmethyl)phenyl)methane is carried out in large reactors where Bisphenol F and epichlorohydrin are mixed under controlled temperature and pressure conditions. The reaction mixture is then treated with a base to facilitate the formation of the epoxy groups. The product is purified through distillation or crystallization to achieve the desired purity.

Types of Reactions:

Oxidation: Bis(4-(oxiran-2-ylmethyl)phenyl)methane can undergo oxidation reactions, particularly at the epoxy groups, leading to the formation of diols or other oxidized products.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The epoxy groups in Bis(4-(oxiran-2-ylmethyl)phenyl)methane are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and carboxylic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like primary amines, thiols, and carboxylic acids are used under mild to moderate conditions.

Major Products:

Oxidation: Formation of diols or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of Bis(4-(oxiran-2-ylmethyl)phenyl)methane primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked polymer networks. The molecular targets include nucleophilic sites on other molecules or polymers, facilitating the formation of strong covalent bonds and enhancing the material properties.

Vergleich Mit ähnlichen Verbindungen

Bisphenol A diglycidyl ether: Similar in structure but derived from Bisphenol A instead of Bisphenol F.

Bisphenol F diglycidyl ether: A closely related compound with similar applications in epoxy resin synthesis.

Epoxidized novolac resins: These compounds also contain multiple epoxy groups and are used in similar applications.

Uniqueness: Bis(4-(oxiran-2-ylmethyl)phenyl)methane is unique due to its specific structure derived from Bisphenol F, which imparts distinct mechanical and thermal properties to the resulting polymers. Its epoxy groups provide high reactivity, making it a valuable compound in the synthesis of high-performance materials.

Biologische Aktivität

Bis(4-(oxiran-2-ylmethyl)phenyl)methane, also known as 2,2'-[methylenebis(4,1-phenylenemethylene)]dioxirane, is a compound characterized by its unique oxirane (epoxide) functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of Bis(4-(oxiran-2-ylmethyl)phenyl)methane, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H20O2

- Molecular Weight : 280.361 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 426.6 ± 25.0 °C at 760 mmHg

- Flash Point : 236.6 ± 18.7 °C

These properties suggest that the compound is stable under standard laboratory conditions but may require careful handling due to its epoxide groups, which are known for their reactivity.

Biological Activity Overview

Research indicates that Bis(4-(oxiran-2-ylmethyl)phenyl)methane exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably:

- Cytotoxicity Assays : The compound demonstrated potent cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values ranged from 0.11 to 2.78 µM, indicating strong antiproliferative activity compared to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.11 - 0.65 | Doxorubicin |

| MEL-8 | 0.12 - 1.47 | Doxorubicin |

The mechanism underlying the anticancer activity of Bis(4-(oxiran-2-ylmethyl)phenyl)methane appears to involve:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound effectively induces apoptosis in cancer cells through modulation of key apoptotic pathways, particularly by inhibiting Bcl-2 expression .

Antimicrobial Activity

In addition to its anticancer properties, Bis(4-(oxiran-2-ylmethyl)phenyl)methane has shown promising antimicrobial activity:

- Antibacterial and Antifungal Effects : Preliminary studies indicated that this compound possesses significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against Candida albicans with MIC values reaching as low as 10.8 µM .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of Bis(4-(oxiran-2-ylmethyl)phenyl)methane on several cancer cell lines, reporting that it was more effective than some reference compounds in inducing cell death .

- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship revealed that modifications to the phenolic components could enhance biological potency, suggesting avenues for further drug development .

- In Vivo Studies : Although most current findings are based on in vitro assays, further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound in clinical settings.

Eigenschaften

IUPAC Name |

2-[[4-[[4-(oxiran-2-ylmethyl)phenyl]methyl]phenyl]methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-5-16(10-18-12-20-18)6-2-14(1)9-15-3-7-17(8-4-15)11-19-13-21-19/h1-8,18-19H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCOEVAUHQFCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=C(C=C2)CC3=CC=C(C=C3)CC4CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.